4'-Hydroxyechinenone
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Overview
Description
4'-hydroxyechinenone is a member of the class of carotenone that is echinenone carrying an additional hydroxy substituent at position 4'. It is a carotenone, an enone and a secondary alcohol. It derives from an echinenone.
Scientific Research Applications
Photophysical Properties and Interactions with Proteins : One study explored the photophysical properties of 3′-hydroxyechinenone (3′-hECN), a chromophore of the orange carotenoid protein (OCP). This research highlighted the role of carotenoid-protein interactions in the emission characteristics of 3′-hECN, suggesting the importance of these interactions in biological systems (Otsuka, Mori, & Takano, 2016).
Role in DNA Damage and Repair : Another study investigated the DNA damage caused by catechol estrogens, such as 4-hydroxyestradiol. It was found that 4-hydroxyestradiol is a potent carcinogen, suggesting the importance of understanding its interaction with DNA for cancer research (Newbold & Liehr, 2000).
Neuroprotective Properties : A study on 4‐Hydroxy‐3‐methoxy‐acetophenone demonstrated its neuroprotective properties in rat models. This compound, related to catechol, showed potential in preventing neurodegeneration and cognitive impairments following cerebral ischemia (Romanini et al., 2015).
Reproductive Toxicity : Research on hydroxy-4-methoxybenzophenone, a compound structurally similar to 4'-Hydroxyechinenone, indicated potential reproductive toxicity in humans and animals. This compound, commonly used in skincare, showed altered estrogen and testosterone balance, affecting reproductive health (Ghazipura et al., 2017).
Color Change Mechanism in Carotenoid Protein : A computational study investigated the color change of 3′-hydroxyechinenone in the orange carotenoid protein. The study provided insights into the molecular basis of the color change mechanism, relevant in the context of light absorption and biological signaling (Mori, 2016).
Oxidative Stress and Apoptosis in Cellular Models : Research into 4-Hydroxyestradiol highlighted its role in inducing oxidative stress and apoptosis in human mammary epithelial cells. This study contributes to understanding how certain estrogen metabolites might influence the development of diseases like cancer (Chen, Na, Hurh, & Surh, 2005).
Metabolite Impact on Carotenoid Accumulation in Fish : A study on Atlantic salmon demonstrated that this compound, as part of dietary carotenoids, impacted carotenoid accumulation in the muscle, suggesting the relevance of this compound in aquaculture and fish nutrition (Ytrestøyl et al., 2004).
Role in Lipid Peroxidation and Cellular Defense : The metabolism of 4-hydroxynonenal, a product of lipid peroxidation, was investigated, highlighting the importance of cellular defense mechanisms against oxidative stress. This research is significant in understanding cellular responses to oxidative damage (Siems & Grune, 2003).
Properties
Molecular Formula |
C40H54O2 |
---|---|
Molecular Weight |
566.9 g/mol |
IUPAC Name |
3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C40H54O2/c1-29(17-13-19-31(3)21-23-35-33(5)37(41)25-27-39(35,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-36-34(6)38(42)26-28-40(36,9)10/h11-24,37,41H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+ |
InChI Key |
RONAGRFBGGXGHB-DKLMTRRASA-N |
Isomeric SMILES |
CC1=C(C(CCC1O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C(=O)CCC2(C)C)C)/C)/C |
Canonical SMILES |
CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)CCC2(C)C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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